Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate
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Overview
Description
Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate typically involves the reaction of ethyl 3-bromopropanoate with 5-amino-1,3,4-thiadiazole-2-thiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial for its antimicrobial activity, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers .
Comparison with Similar Compounds
2-Amino-5-ethyl-1,3,4-thiadiazole: Shares the thiadiazole ring structure but differs in the substituents attached to the ring.
5-Ethyl-1,3,4-thiadiazol-2-amine: Another thiadiazole derivative with similar biological activities.
Uniqueness: Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester group, for instance, allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
919799-85-2 |
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Molecular Formula |
C7H11N3O2S2 |
Molecular Weight |
233.3 g/mol |
IUPAC Name |
ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C7H11N3O2S2/c1-2-12-5(11)3-4-13-7-10-9-6(8)14-7/h2-4H2,1H3,(H2,8,9) |
InChI Key |
MLKBIDYQGKWDPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSC1=NN=C(S1)N |
Origin of Product |
United States |
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